1-Pentyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Pentyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C9H14N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-pentylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired aldehyde . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, and using an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1-Pentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 1-Pentyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-Pentyl-1H-pyrazole-3-methanol.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.
Scientific Research Applications
1-Pentyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-pentyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carbaldehyde: Similar structure but lacks the pentyl group.
1-Phenyl-1H-pyrazole-3-carbaldehyde: Contains a phenyl group instead of a pentyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methyl and phenyl group.
Uniqueness
1-Pentyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-pentylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-6-11-7-5-9(8-12)10-11/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
IFBLQTGRLLHZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC(=N1)C=O |
Origin of Product |
United States |
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